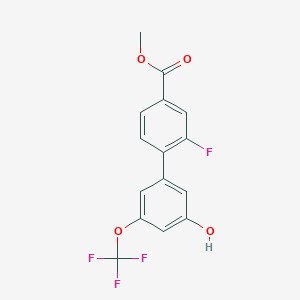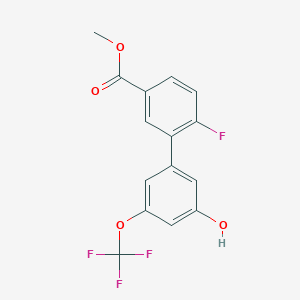![molecular formula C16H14F3NO2 B6384770 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1262003-76-8](/img/structure/B6384770.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% (5-DMA-3-TFP) is a unique compound with a wide range of potential applications in scientific research. It is a synthetic aromatic compound with a trifluoromethyl group and a dimethylaminocarbonyl group, and is soluble in both organic and aqueous solvents. The compound is used in a variety of research applications, such as drug discovery, biochemical and physiological studies, and lab experiments.
Wirkmechanismus
The exact mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is not yet known. However, it is believed to act as a substrate or inhibitor of various enzymes involved in metabolic pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to inhibit the activity of enzymes involved in the synthesis of nucleotides. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% have been studied in various organisms, including bacteria, yeast, and mammalian cells. In bacteria, it has been shown to inhibit the growth of certain species, while in yeast, it has been shown to inhibit the growth of certain species and to induce the production of certain proteins. In mammalian cells, it has been shown to inhibit the growth of certain cell lines and to induce the production of certain proteins. In addition, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in lab experiments include its high solubility in both organic and aqueous solvents, its low toxicity, and its relatively simple synthesis. Its low toxicity makes it a safe and effective tool for use in lab experiments. In addition, its relatively simple synthesis makes it a cost-effective tool for use in lab experiments.
The main limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is its lack of specificity. It has been shown to inhibit the activity of a variety of enzymes involved in metabolic pathways, and its effects on specific enzymes may vary depending on the organism or cell line being studied.
Zukünftige Richtungen
The potential of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in scientific research is far from being fully explored. There are numerous potential future directions for research, including:
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on specific enzymes involved in metabolic pathways in different organisms and cell lines
• Studying the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cell signaling pathways
• Developing new applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in drug discovery and drug development
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cellular processes, such as cell growth, differentiation, and apoptosis
• Developing new methods for synthesizing 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
• Investigating the potential therapeutic applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
Synthesemethoden
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is relatively simple and can be accomplished in a few steps. First, the trifluoromethylphenol is reacted with N,N-dimethylformamide and sodium bicarbonate in aqueous solution. The resulting product is then treated with N,N-dimethylaminocarbonyl chloride and sodium bicarbonate to form 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in drug discovery, as a substrate or inhibitor in biochemical and physiological studies, and as a tool in lab experiments. In drug discovery, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% can be used to identify novel drug targets and to screen for potential drug candidates. In biochemical and physiological studies, it can be used to study the effects of various compounds on cell signaling pathways, and to investigate the role of specific enzymes in metabolic pathways. In lab experiments, it can be used to study the effects of various compounds on cellular processes, such as cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-4-10(6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDCGYWNZNSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686704 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1262003-76-8 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)







